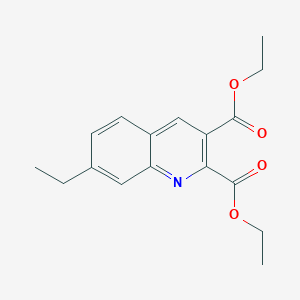![molecular formula C20H33NO5Si B12639420 Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane CAS No. 921200-41-1](/img/structure/B12639420.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to an oct-1-en-2-yl chain, which is further substituted with a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-2-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane involves its interaction with various molecular targets and pathways. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and functionalization applications. Additionally, the nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Triethoxy(octyl)silane: Lacks the nitrophenyl group, making it less reactive in redox reactions.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the oct-1-en-2-yl chain, resulting in different physical and chemical properties.
Triethoxy(4-nitrophenyl)silane: Similar structure but lacks the oct-1-en-2-yl chain, affecting its reactivity and applications.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane is unique due to the presence of both the nitrophenyl group and the oct-1-en-2-yl chain. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in various fields of research and industry.
Propiedades
Número CAS |
921200-41-1 |
|---|---|
Fórmula molecular |
C20H33NO5Si |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
triethoxy-[1-(4-nitrophenyl)oct-1-en-2-yl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-20(27(24-6-2,25-7-3)26-8-4)17-18-13-15-19(16-14-18)21(22)23/h13-17H,5-12H2,1-4H3 |
Clave InChI |
ITWRIARXJSBWBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


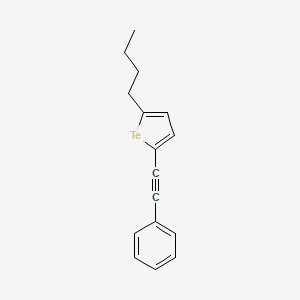
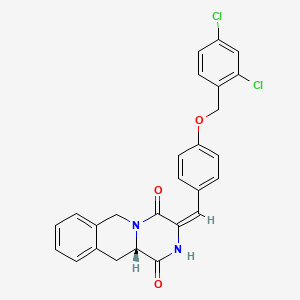
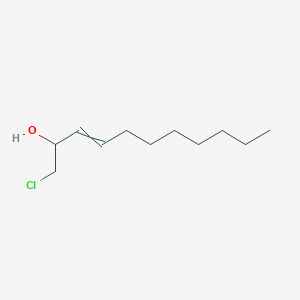
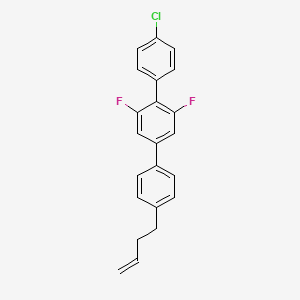
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
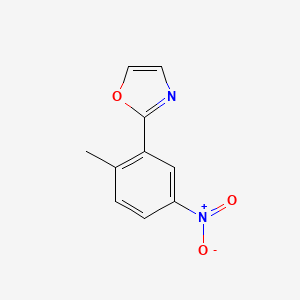
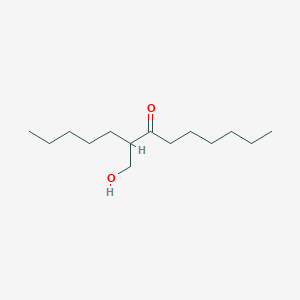
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
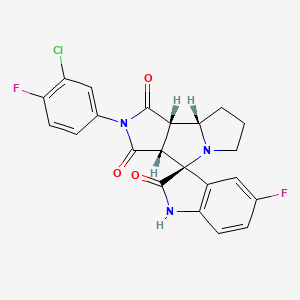
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
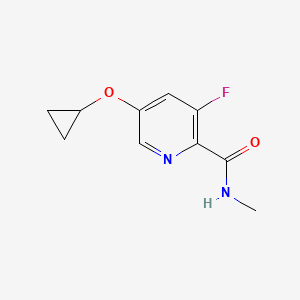
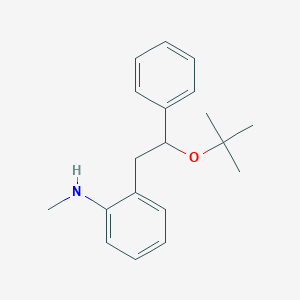
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
